2-[(2S)-oxolan-2-yl]acetic acid
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as 2-[(2s)-oxolan-2-yl]acetic acid, are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal . It’s a product of the oxidation of ethanol and of the destructive distillation of wood .
Biochemical Pathways
It’s known that acetogens, which are anaerobic gram-positive bacteria, have a characteristic biochemical pathway of co2 reduction to acetyl-coa, termed the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .
Pharmacokinetics
It’s known that the pharmacokinetics of many drugs is best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
It’s known that ozonolysis, a type of weak oxidative cleavage, cleaves alkenes (double bonds) into either ketones, aldehydes or carboxylic acid using ozone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-oxolan-2-yl]acetic acid can be achieved through several methods. One common approach involves the reaction of oxolane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the use of oxirane (ethylene oxide) as a starting material. Oxirane can be reacted with acetic acid in the presence of a catalyst such as zinc chloride to form this compound. This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-oxolan-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde functional groups, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted oxolane derivatives.
Scientific Research Applications
2-[(2S)-oxolan-2-yl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the metabolic pathways involving oxolane derivatives. It is also used in the development of biochemical assays and as a reference compound in analytical chemistry.
Medicine: The compound has potential applications in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Comparison with Similar Compounds
2-[(2S)-oxolan-2-yl]acetic acid can be compared with other similar compounds, such as:
2-[(2R)-oxolan-2-yl]acetic acid: This is the enantiomer of this compound, differing only in the spatial arrangement of atoms around the chiral center. The two enantiomers may exhibit different biological activities and properties.
Tetrahydrofuran-2-carboxylic acid: This compound is structurally similar but lacks the specific stereochemistry of this compound. It may have different reactivity and applications.
2-Furanacetic acid: This compound contains a furan ring instead of an oxolane ring. The presence of the aromatic furan ring imparts different chemical and biological properties compared to the non-aromatic oxolane ring.
Properties
IUPAC Name |
2-[(2S)-oxolan-2-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVQOXHVRVPIX-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240504-10-2 | |
Record name | 2-[(2S)-oxolan-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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